molecular formula C13H17N3O4 B2585728 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid CAS No. 2344686-08-2

2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid

Cat. No.: B2585728
CAS No.: 2344686-08-2
M. Wt: 279.296
InChI Key: UMVMELAAHPSVFA-UHFFFAOYSA-N
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Description

2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid is a complex organic compound that features a cyclopropyl group, a pyrimidine ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative. The tert-butoxycarbonyl group is introduced to protect the amine functionality, which is crucial for subsequent reactions. The pyrimidine ring is then constructed through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This amine can then participate in various biochemical pathways, potentially inhibiting or modulating the activity of target enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bocamino-cyclopropanecarboxylic acid ethyl ester
  • (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH

Uniqueness

Compared to similar compounds, 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid is unique due to its specific combination of a cyclopropyl group and a pyrimidine ring

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-12(2,3)20-11(19)16-13(5-6-13)10-14-7-4-8(15-10)9(17)18/h4,7H,5-6H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVMELAAHPSVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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